(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
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Overview
Description
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C15H19N3O·HCl and a molecular weight of 293.8 g/mol. This compound is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenyl Group: : The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Attachment of the Oxan-4-yl Group: : The oxan-4-yl group is introduced through a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-ol.
Formation of the Amine: : The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Conversion to Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring or the oxan-yl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of reduced pyrazole derivatives or amine derivatives.
Substitution: : Formation of substituted pyrazole or oxan-yl derivatives.
Scientific Research Applications
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: : Similar structure but lacks the oxan-4-yl group.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: : Similar structure but has a methyl group instead of the oxan-4-yl group.
This compound unique in its use and effectiveness.
Properties
IUPAC Name |
oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14;/h1-5,10-12,15H,6-9,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVWDKUCANXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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